![molecular formula C25H27N7O4 B5797908 4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5797908.png)
4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMTCB and is synthesized using specific methods.
Wirkmechanismus
The mechanism of action of DMTCB is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various cellular processes. DMTCB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the growth of various bacteria and fungi by interfering with their metabolic processes.
Biochemical and Physiological Effects:
DMTCB has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. DMTCB has also been found to inhibit the growth of various bacteria and fungi by disrupting their metabolic processes. Additionally, DMTCB has been found to have low toxicity in vitro and in vivo, making it a promising compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
DMTCB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, DMTCB has been found to have low toxicity in vitro and in vivo, making it a safe compound for research purposes. However, DMTCB has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, DMTCB has limited stability in solution, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMTCB. One potential direction is to further investigate its antimicrobial and antifungal properties. DMTCB has been found to be effective against various bacteria and fungi, and further research could lead to the development of new antimicrobial and antifungal agents. Another potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. DMTCB has been found to be effective in detecting certain metal ions, and further research could lead to the development of new fluorescent probes. Finally, further research could be conducted to investigate the potential use of DMTCB in the development of new materials such as polymers and nanoparticles. DMTCB has been found to have unique properties that could be utilized in the development of new materials with specific properties and applications.
Synthesemethoden
DMTCB is synthesized using a specific method that involves the reaction of 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenylhydrazine with benzoyl chloride. The reaction occurs in the presence of a base such as triethylamine and is carried out in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure DMTCB.
Wissenschaftliche Forschungsanwendungen
DMTCB has been extensively researched for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. DMTCB has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, DMTCB has been investigated for its potential use in the development of new materials such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c33-22(20-4-2-1-3-5-20)36-21-8-6-19(7-9-21)18-26-30-23-27-24(31-10-14-34-15-11-31)29-25(28-23)32-12-16-35-17-13-32/h1-9,18H,10-17H2,(H,27,28,29,30)/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYXWYJSKSMVDX-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

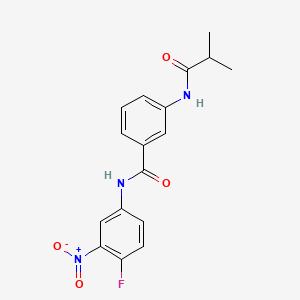
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5797832.png)
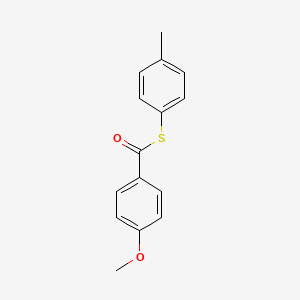

![4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5797847.png)
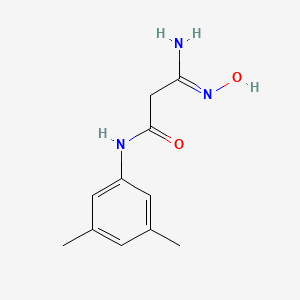
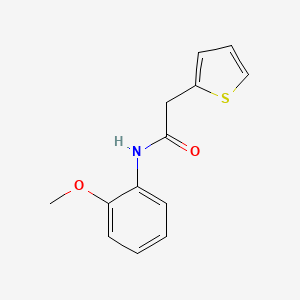
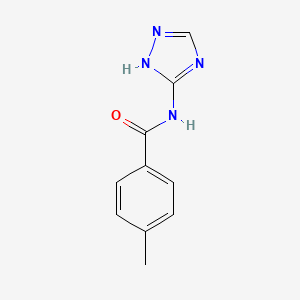
![N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)
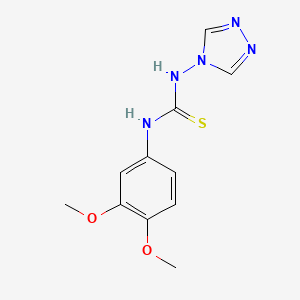

![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5797888.png)
![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5797901.png)
![1,3-dimethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797905.png)